N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
説明
The compound N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide features a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a carboxamide group to a 1,3,4-oxadiazole ring. The oxadiazole is substituted at the 5-position with a 4-(methylsulfonyl)benzyl group. The methylsulfonyl group enhances polarity and electron-withdrawing properties, which may improve target binding compared to other substituents.
特性
IUPAC Name |
N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-28(23,24)13-5-2-11(3-6-13)8-16-20-21-18(27-16)19-17(22)12-4-7-14-15(9-12)26-10-25-14/h2-7,9H,8,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAPGDFKLJUHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds have been reported to target cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
生物活性
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 385.4 g/mol. The presence of both oxadiazole and benzo[d][1,3]dioxole rings contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O4S |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1172347-45-3 |
Synthesis Methods
The synthesis of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves several key steps:
- Formation of the Oxadiazole Ring : Synthesis through cyclization of hydrazides with carboxylic acids or their derivatives.
- Introduction of the Benzyl Group : Achieved via nucleophilic substitution reactions with suitable benzyl halides.
- Attachment of the Methylsulfonyl Group : Introduced through sulfonation using reagents like methylsulfonyl chloride.
- Formation of the Benzo[d][1,3]dioxole Ring : Accomplished through various cyclization methods involving appropriate precursors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide. For instance, derivatives containing oxadiazole rings exhibited significant antiproliferative activity against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds ranged from 2.14 µM to 19.34 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin and sunitinib .
The mechanism of action involves interaction with specific molecular targets:
- The oxadiazole ring may inhibit enzyme activity by binding to active sites.
- The furan component can participate in electron transfer processes affecting cellular metabolism.
- The methylsulfonyl group enhances solubility and binding affinity to targets.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the antiproliferative effects of various oxadiazole derivatives against cancer cell lines. The most potent compounds showed IC50 values significantly lower than those of reference drugs .
- Kinase Inhibition : Compounds similar to N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide demonstrated inhibitory effects on key kinases such as EGFR and VEGFR2, which are crucial in cancer cell signaling pathways .
類似化合物との比較
Comparative Data Table
Key Research Findings and Implications
- Structural-Activity Relationship (SAR) : The 1,3,4-oxadiazole ring and sulfonyl groups are critical for enzyme inhibition. Methylsulfonyl enhances target binding compared to methoxy or thioether groups.
- Antifungal Potential: Analogues like LMM5 and LMM11 validate the oxadiazole-carboxamide scaffold’s utility in antifungal drug development .
- Synthetic Feasibility : Silica chromatography and coupling reactions (e.g., EDCl/HOBt) are standard for synthesizing such compounds, as seen in HSD-2 and LMM5 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
